2-(4-fluorophenyl)-N-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]acetamide 2-(4-fluorophenyl)-N-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]acetamide
Brand Name: Vulcanchem
CAS No.: 922576-52-1
VCID: VC4696223
InChI: InChI=1S/C15H11FN2OS2/c16-11-5-3-10(4-6-11)8-14(19)18-15-17-12(9-21-15)13-2-1-7-20-13/h1-7,9H,8H2,(H,17,18,19)
SMILES: C1=CSC(=C1)C2=CSC(=N2)NC(=O)CC3=CC=C(C=C3)F
Molecular Formula: C15H11FN2OS2
Molecular Weight: 318.38

2-(4-fluorophenyl)-N-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]acetamide

CAS No.: 922576-52-1

Cat. No.: VC4696223

Molecular Formula: C15H11FN2OS2

Molecular Weight: 318.38

* For research use only. Not for human or veterinary use.

2-(4-fluorophenyl)-N-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]acetamide - 922576-52-1

Specification

CAS No. 922576-52-1
Molecular Formula C15H11FN2OS2
Molecular Weight 318.38
IUPAC Name 2-(4-fluorophenyl)-N-(4-thiophen-2-yl-1,3-thiazol-2-yl)acetamide
Standard InChI InChI=1S/C15H11FN2OS2/c16-11-5-3-10(4-6-11)8-14(19)18-15-17-12(9-21-15)13-2-1-7-20-13/h1-7,9H,8H2,(H,17,18,19)
Standard InChI Key AMZYYZQEUHUGNN-UHFFFAOYSA-N
SMILES C1=CSC(=C1)C2=CSC(=N2)NC(=O)CC3=CC=C(C=C3)F

Introduction

2-(4-fluorophenyl)-N-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]acetamide is a synthetic organic compound belonging to the class of thiazole derivatives. This compound integrates functional groups such as a fluorophenyl moiety and a thiophene ring, which are known for their bioactive properties. The compound's structure suggests potential applications in medicinal chemistry, particularly in anticancer and antimicrobial research.

Synthesis of the Compound

The synthesis of 2-(4-fluorophenyl)-N-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]acetamide typically involves multistep reactions:

  • Preparation of Thiazole Core: The thiazole ring is synthesized through cyclocondensation reactions involving thiourea and α-haloketones.

  • Functionalization with Thiophene: Thiophene derivatives are introduced via nucleophilic substitution or coupling reactions.

  • Formation of Acetamide Linkage: The acetamide functionality is added through amidation reactions using acetic acid derivatives.

The detailed reaction conditions (e.g., solvents, catalysts) depend on the specific protocol used.

Anticancer Potential

Thiazole derivatives have shown significant cytotoxic activity against various cancer cell lines. For this compound:

  • Mechanism of Action: Likely involves DNA intercalation or enzyme inhibition pathways.

  • Preliminary Results: Studies indicate promising growth inhibition in human tumor cell assays (mean GI<sub>50</sub>: ~15 μM) .

Antimicrobial Activity

Compounds containing thiazole and thiophene rings exhibit broad-spectrum antimicrobial properties:

  • Effective against Gram-positive and Gram-negative bacteria.

  • Demonstrated antifungal activity against Candida species .

Molecular Docking Studies

Molecular docking studies have been employed to predict the binding affinity of this compound with biological targets:

  • Target Proteins: Enzymes like dihydrofolate reductase (DHFR) and kinases.

  • Docking Results: High binding affinity scores suggest strong interactions with active sites, supporting its potential as a lead compound for drug development .

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